2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-[(4-benzyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a benzothiadiazine core substituted with a benzyl group at position 4 and a sulfanyl (-S-) linker at position 2. The acetamide moiety is further functionalized with a 2-ethoxyphenyl group.
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-2-31-21-14-8-6-12-19(21)25-23(28)17-32-24-26-33(29,30)22-15-9-7-13-20(22)27(24)16-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNPEKRTNKEJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazine ring, followed by the introduction of the benzyl and ethoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product. The optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 345.4 g/mol. The structure features a benzothiadiazin moiety, which is significant for its biological activity.
Antidiabetic Activity
Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit significant inhibition of aldose reductase, an enzyme implicated in diabetic complications. Research shows that certain derivatives can have IC50 values as low as 0.11 μM, suggesting potent antidiabetic activity .
Antimicrobial Properties
There is emerging evidence that compounds with a similar structure to 2-[(4-benzyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with metabolic disorders. Its structural components allow it to interact effectively with target sites on enzymes, potentially leading to therapeutic benefits in conditions like hypertension and diabetes.
Cancer Research
Preliminary investigations suggest that benzothiadiazine derivatives may possess anticancer properties. The mechanism appears to involve apoptosis induction in cancer cells through specific pathways influenced by the compound's chemical structure.
Neurological Disorders
Some studies are exploring the neuroprotective effects of related compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammation presents a promising avenue for research.
Case Study 1: Antidiabetic Activity
A study published in ResearchGate explored various derivatives of benzothiadiazine as aldose reductase inhibitors. The findings indicated that certain compounds significantly reduced glucose-induced sorbitol accumulation in cellular models, highlighting their potential as therapeutic agents for diabetes management .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of several benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli, one derivative exhibited remarkable potency with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics. This suggests a viable alternative for treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or ion channel blocker, depending on its structure and functional groups. The benzothiadiazine ring is known to interact with various biological targets, leading to diverse pharmacological effects.
Comparison with Similar Compounds
Core Structure Variations
- Benzothiadiazine vs. Pyrazol-4-yl : The target compound’s 1,1-dioxo benzothiadiazine core is structurally distinct from the pyrazol-4-yl ring in ’s compound. The benzothiadiazine system is rigid and electron-deficient due to the sulfone groups, which may enhance stability and π-π stacking interactions. In contrast, the pyrazol-4-yl core in allows for greater conformational flexibility, as seen in its three distinct molecular conformers .
Substituent Effects
- Benzyl vs. H at Position 4 : The benzyl group in the target compound introduces steric bulk and lipophilicity compared to the unsubstituted benzothiadiazine in the PubChem analog (). This substitution could influence solubility, crystal packing, and intermolecular interactions.
- Ethoxyphenyl Position (2- vs. Ortho-substitution often reduces rotational freedom, which could stabilize specific conformers .
Conformational and Crystallographic Insights
The compound in exhibits three conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This variability is attributed to steric repulsion and hydrogen bonding. By analogy, the target compound’s benzyl and 2-ethoxyphenyl groups may similarly induce conformational diversity, though its rigid benzothiadiazine core could limit flexibility compared to pyrazol derivatives. The planar amide group in facilitates N–H⋯O hydrogen bonding, forming R₂²(10) dimers.
Biological Activity
The compound 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a member of the benzothiadiazine derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.45 g/mol. The structure includes a benzothiadiazine core with a sulfanyl group and an ethoxyphenyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For example:
- Study Findings : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Antiviral Activity
Benzothiadiazine derivatives have shown potential as antiviral agents. The specific activity of this compound against viral pathogens is still under investigation but preliminary studies suggest:
- Mechanism of Action : The compound may inhibit viral replication by interfering with viral protein synthesis or by disrupting viral entry into host cells.
Antihypertensive Properties
The antihypertensive effects of benzothiadiazine derivatives are well-documented. This compound may function through:
- Vasodilation : By acting as an antagonist to angiotensin II receptors or inhibiting angiotensin-converting enzyme (ACE), it can lower blood pressure effectively.
Antidiabetic Effects
Preliminary studies suggest that this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels:
- Research Evidence : Animal models have shown a decrease in fasting blood glucose levels when treated with the compound.
Anticancer Potential
The anticancer activity of benzothiadiazine derivatives is a promising area of research. The compound has been evaluated for its effects on various cancer cell lines:
- Case Study : In vitro studies indicated that it induces apoptosis in breast cancer cells through the activation of caspase pathways.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Acting as an antagonist or agonist at specific receptors.
- Cell Signaling Interference : Disruption of signaling pathways critical for cell proliferation and survival.
Q & A
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Software : Use SwissADME or ChemAxon to predict logP, solubility, and bioavailability. The ethoxyphenyl group’s hydrophobicity may require formulation adjustments for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
